(R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a chiral compound often used in organic synthesis and pharmaceutical research. It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylic acid functional group. The presence of the ®-configuration indicates that the compound is optically active, with the specific stereochemistry being crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available ®-pyrrolidine-3-carboxylic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carboxylic acid group, potentially converting it to an alcohol or aldehyde.
Substitution: The protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products:
Oxidation Products: Various oxidized forms of the pyrrolidine ring.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution Products: Compounds with different substituents on the nitrogen atom.
Chemistry:
Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Employed in asymmetric synthesis as a chiral auxiliary or ligand.
Biology:
Peptide Synthesis: Incorporated into peptides to study protein structure and function.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry:
Material Science: Utilized in the development of new materials with specific chiral properties.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chiral center allows for selective binding to these targets, enhancing the compound’s efficacy and reducing side effects.
Comparison with Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
®-3-Aminopyrrolidine-3-carboxylic acid: Lacks the tert-butoxycarbonyl protecting group.
®-3-((tert-Butoxycarbonyl)amino)piperidine-3-carboxylic acid: Contains a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
Uniqueness:
Chirality: The ®-configuration provides specific interactions with biological targets.
Protecting Group: The tert-butoxycarbonyl group offers stability during synthetic procedures, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLURLWWCZBOQG-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(CCNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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